Ethyl 3-(2-Pyridinyl)acrylate, N-Oxide
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Overview
Description
Ethyl 3-(2-Pyridinyl)acrylate, N-Oxide is a chemical compound with the molecular formula C10H11NO3 and a molecular weight of 193.2 . It is a light yellow solid that is soluble in acetone, dichloromethane, and methanol . This compound is used primarily in research settings and has various applications in organic synthesis and proteomics research .
Preparation Methods
The synthesis of Ethyl 3-(2-Pyridinyl)acrylate, N-Oxide typically involves the reaction of ethyl acrylate with 2-pyridinecarboxaldehyde N-oxide under specific conditions. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate, and the product is purified through recrystallization or chromatography . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
Ethyl 3-(2-Pyridinyl)acrylate, N-Oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form different derivatives.
Reduction: Reduction reactions can convert the N-oxide group back to the corresponding amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl ester group can be replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl 3-(2-Pyridinyl)acrylate, N-Oxide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is utilized in studies involving enzyme inhibition and protein-ligand interactions.
Medicine: Research into potential therapeutic applications, including its role as a precursor for drug development.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 3-(2-Pyridinyl)acrylate, N-Oxide involves its interaction with specific molecular targets, such as enzymes or receptors. The N-oxide group can participate in hydrogen bonding and electrostatic interactions, which can modulate the activity of the target molecules. The pathways involved depend on the specific biological or chemical context in which the compound is used .
Comparison with Similar Compounds
Ethyl 3-(2-Pyridinyl)acrylate, N-Oxide can be compared with similar compounds such as:
Ethyl 3-(2-Pyridinyl)acrylate: Lacks the N-oxide group, which affects its reactivity and interaction with molecular targets.
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester, which can influence its solubility and reactivity.
3-(2-Pyridinyl)acrylic acid, N-Oxide: Contains a carboxylic acid group instead of an ester, affecting its acidity and reactivity.
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl (E)-3-(1-oxidopyridin-1-ium-2-yl)prop-2-enoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3/c1-2-14-10(12)7-6-9-5-3-4-8-11(9)13/h3-8H,2H2,1H3/b7-6+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNFGPZXTXRKHKH-VOTSOKGWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CC1=CC=CC=[N+]1[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C/C1=CC=CC=[N+]1[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.